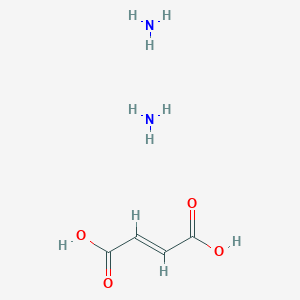

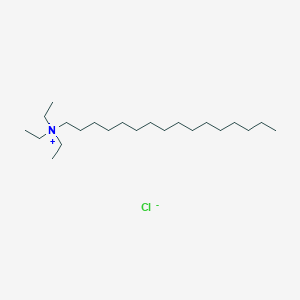

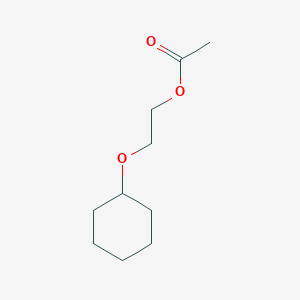

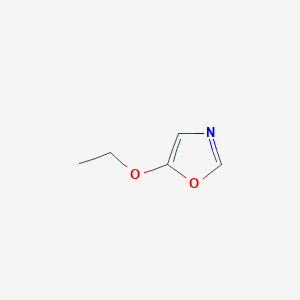

![molecular formula C32H51NNiO2S B079161 Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- CAS No. 14516-71-3](/img/structure/B79161.png)

Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-

Übersicht

Beschreibung

Synthesis Analysis

Nickel complexes are often synthesized through reactions involving nickel salts (e.g., nickel acetate) and ligands capable of stabilizing the nickel center in various oxidation states. A common approach involves the use of Schiff bases, tetrazolato bridges, or thiosemicarbazone ligands, as seen in the synthesis of copper(II) and nickel(II) 1,3-bis(thiosemicarbazonato) complexes through reactions with metal acetates and pyrazoline proligands (Cowley et al., 2004).

Molecular Structure Analysis

The molecular structure of nickel complexes can vary from square-planar to octahedral, depending on the ligands involved. X-ray crystallography studies reveal the coordination environment around the nickel center, often showing a distorted square-planar geometry in cases like nickel 1,3-bis(4-methyl-3-thiosemicarbazonato) complexes, indicating unusual bonding modes with ligands (Cowley et al., 2004).

Chemical Reactions and Properties

Nickel complexes exhibit diverse chemical reactivities, including redox reactions, ligand exchange, and catalytic activities. The reactivity pattern is often influenced by the electronic structure of the nickel center and the nature of the coordinating ligands. For instance, the copper(II) and nickel(II) 1,3-bis(thiosemicarbazonato) complexes undergo reversible one-electron reductions at biologically accessible potentials, showcasing their redox-active properties (Cowley et al., 2004).

Physical Properties Analysis

The physical properties of nickel complexes, such as color, solubility, and magnetic behavior, depend largely on the nickel's oxidation state and the ligands' nature. Nickel complexes with strong field ligands can exhibit low-spin configurations, leading to diamagnetic properties, while high-spin configurations can result in paramagnetic compounds. The detailed structure determines the complexes' solubility in various solvents, which is crucial for their application in solution-based processes.

Chemical Properties Analysis

The chemical properties of nickel complexes, including their stability, reactivity towards other chemicals, and catalytic activities, are determined by the electronic structure of the nickel center and the ligand environment. For example, the stability in air and susceptibility to oxidation of nickel complexes can significantly impact their reactivity and potential applications in catalysis and material science (Cowley et al., 2004).

Wissenschaftliche Forschungsanwendungen

-

Catalysis

- Nickel-based catalysts are widely used in various processes . They started to be developed from the late 19th century due to their ability to catalyze reactions with hydrogen in hydrogenolysis reactions .

- The presence of an unfilled 3d orbital allows them to interact with hydrocarbon electrons, thereby enhancing their dissociation .

- Nickel-based catalysts are well known for oil refining processes, fat hydrogenation, etc .

-

Biomass Conversion

-

Hydrogen Production

- Nickel-based catalysts attract attention for their use in promising technologies of the future with different levels of technological readiness .

- Methane decomposition for hydrogen production or hydrogen evolution in liquid organic hydrogen carrier (LOHC) technology as well as electrocatalysis, CO2 hydrogenation and many others .

-

Biomedicine

- Nickel nanoparticles (NiNPs) have been the subject of extensive research over the past decade for a wide range of possible applications due to their exceptional strong catalytic activity, high compressive strength, free radical scavenging, and antibacterial property .

- NiNPs with sizes ranging from 1 to 100 nm can be manufactured in a number of different ways for use in both scientific and commercial contexts .

-

Dye Absorption

-

Solar Cells

-

Energy Conversion and Storage

- Transition metal-based nanomaterials (TMNs), including nickel-based materials, have recently arisen as robust and highly efficient materials for energy storage and conversion .

- These materials have fast reaction kinetics, rapid electrical transport, and intrinsically high activity, combined with high natural abundance .

- They are progressively developed toward commercial applications, especially in the field of energy conversion and storage .

-

Photothermal Applications

- Two-dimensional nanomaterials, including nickel-based ones, have shown promise in photothermal applications .

- These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

Catalysis

- Nickel-based nanomaterials have shown potential in various catalytic applications .

- For example, DFT calculations show that O2 is more easily adsorbed on certain surfaces, and the surface-adsorbed O2 is more easily activated .

- Engineering defects are also an effective way to tune the catalytic performance .

-

Energy Conversion and Storage

- Transition metal-based nanomaterials (TMNs), including nickel-based materials, have recently arisen as robust and highly efficient materials for energy storage and conversion .

- These materials have fast reaction kinetics, rapid electrical transport, and intrinsically high activity, combined with high natural abundance .

- They are progressively developed toward commercial applications, especially in the field of energy conversion and storage .

-

Photothermal Applications

- Two-dimensional nanomaterials, including nickel-based ones, have shown promise in photothermal applications .

- These applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

Catalysis

- Nickel-based nanomaterials have shown potential in various catalytic applications .

- For example, DFT calculations show that O2 is more easily adsorbed on certain surfaces, and the surface-adsorbed O2 is more easily activated .

- Engineering defects are also an effective way to tune the catalytic performance .

Eigenschaften

IUPAC Name |

butan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S.C4H11N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-2-3-4-5;/h11-16,29-30H,17-18H2,1-10H3;2-5H2,1H3;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLLDVMBMPQDCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NNiO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065780 | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- | |

CAS RN |

14516-71-3 | |

| Record name | (1-Butanamine)[[2,2′-(thio-κS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-κO]](2-)]nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14516-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 238-523-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014516713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel, (1-butanamine)[[2,2'-(thio-.kappa.S)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-.kappa.O]](2-)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylamine)[[2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)phenolato]](2-)-O,O',S]nickel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.